rhodium(2+);2,2,2-trifluoroacetate

Description

Historical Context and Evolution of Dirhodium(II) Catalysis for Organic Synthesis

The journey of dirhodium(II) complexes in organic synthesis began to gain significant momentum with the discovery that they are effective catalysts for reactions involving diazo compounds. wikipedia.org This realization opened the door to a vast area of research, particularly focusing on the catalytic capabilities of dirhodium(II) carboxylates. wikipedia.orgsnnu.edu.cn These compounds, characterized by a distinctive "paddlewheel" or "Chinese lantern" structure with two rhodium atoms bridged by four carboxylate ligands, have become indispensable tools for synthetic chemists. snnu.edu.cn The evolution of this field has been marked by the continuous development of new dirhodium(II) catalysts with tailored reactivity and selectivity, achieved by modifying the bridging ligands. snnu.edu.cn This has led to remarkable efficiency and selectivity in a variety of chemical transformations. snnu.edu.cn

Distinctive Features and Enhanced Reactivity of Dirhodium(II) 2,2,2-Trifluoroacetate in Chemical Research

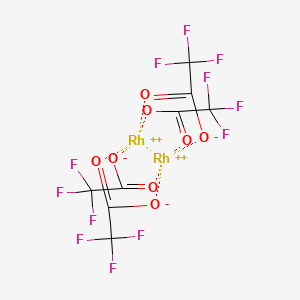

Rhodium(II) 2,2,2-trifluoroacetate, with the chemical formula Rh₂(O₂CCF₃)₄, is a green, volatile solid. wikipedia.org It is typically synthesized by reacting rhodium(II) acetate (B1210297) with hot trifluoroacetic acid, a process that exchanges the acetate ligands for trifluoroacetate (B77799) ligands while keeping the Rh-Rh bond intact. wikipedia.org

The defining feature of this complex is the presence of the highly electron-withdrawing trifluoroacetate ligands. This characteristic significantly enhances the Lewis acidity of the rhodium centers compared to other rhodium carboxylates, such as rhodium(II) acetate. wikipedia.org This increased acidity makes rhodium(II) 2,2,2-trifluoroacetate a more reactive catalyst, capable of forming stable adducts with a wide range of Lewis bases, even very weak ones like arenes and alkenes. wikipedia.orgwikipedia.org The Rh-Rh bond length in the trifluoroacetate derivative is 238 pm, which is shorter than in the acetate counterpart, a result of the stronger electron withdrawal by the CF₃ groups. wikipedia.org This enhanced reactivity and unique structural properties are central to its utility in catalysis.

Overview of Key Academic Research Areas and Applications of Rhodium(II) 2,2,2-Trifluoroacetate Chemistry

The enhanced reactivity of rhodium(II) 2,2,2-trifluoroacetate has led to its application in a broad spectrum of organic transformations. researchgate.net It is a highly effective catalyst for a variety of reactions, including C-H functionalization, cyclopropanation, and ylide formation. rsc.orgcanberra.edu.au These reactions are fundamental in the synthesis of complex organic molecules. wikipedia.org

C-H Functionalization: Dirhodium catalysts, particularly the trifluoroacetate variant, are exceptionally effective for C-H insertion reactions. nih.gov This allows for the direct conversion of C-H bonds into new functional groups, a powerful strategy in organic synthesis. nih.gov The catalyst facilitates the formation of a rhodium carbene intermediate which can then insert into a C-H bond. nih.gov

Cyclopropanation: Rhodium(II) 2,2,2-trifluoroacetate is a potent catalyst for the cyclopropanation of alkenes using diazo compounds. wikipedia.org This reaction is crucial for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules and pharmaceutical agents. nih.gov The catalyst promotes the transfer of a carbene fragment from the diazo compound to the alkene, forming the three-membered ring. wikipedia.org

Ylide Formation: The catalyst is also instrumental in promoting the formation of ylides. rsc.orgarkat-usa.org These reactive intermediates can then undergo a variety of subsequent transformations, such as wikipedia.orgwikipedia.org-sigmatropic rearrangements, to form complex molecular architectures. nih.gov

The following table summarizes some of the key research findings and applications of rhodium(II) 2,2,2-trifluoroacetate and related dirhodium catalysts.

| Research Area | Key Findings | References |

| C-H Functionalization | Dirhodium tetracarboxylates are highly effective catalysts for intermolecular C-H functionalization, enabling site-selective reactions. | nih.gov |

| Chiral dirhodium catalysts have been developed for highly enantioselective intermolecular C-H functionalization reactions. | nih.gov | |

| Cyclopropanation | Rhodium(II) 2,2,2-trifluoroacetate effectively catalyzes the cyclopropanation of alkenes with diazo compounds. | |

| The development of chiral dirhodium carboxylate catalysts has enabled highly enantioselective cyclopropanation reactions. | canberra.edu.au | |

| Ylide Formation | Dirhodium(II) catalysts promote the intramolecular formation of carbonyl ylides from α-diazo-β-ketoesters. | arkat-usa.org |

| Tandem ylide formation and wikipedia.orgwikipedia.org-sigmatropic rearrangement reactions catalyzed by chiral dirhodium catalysts allow for the stereoselective synthesis of complex molecules. | nih.gov | |

| Lewis Acid Catalysis | The electron-withdrawing nature of the trifluoroacetate ligands enhances the Lewis acidity of the rhodium centers, making it a strong Lewis acid catalyst. | |

| It forms stable adducts with a variety of Lewis bases. | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

rhodium(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEXTYUESSEHKW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F12O8Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31126-95-1 | |

| Record name | Rhodium (II) Trifluoroacetate dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Development for Rhodium Ii 2,2,2 Trifluoroacetate Complexes

Ligand Metathesis Approaches from Dirhodium(II) Acetate (B1210297) Precursors

The most prevalent and straightforward method for synthesizing dirhodium(II) tetra(trifluoroacetate) involves the substitution of acetate ligands from the readily available dirhodium(II) tetraacetate, Rh₂(O₂CCH₃)₄. wikipedia.org This ligand exchange reaction is typically achieved by reacting Rh₂(O₂CCH₃)₄ with an excess of trifluoroacetic acid (CF₃COOH). wikipedia.org

The general reaction can be represented as:

Rh₂(O₂CCH₃)₄ + 4 CF₃COOH → Rh₂(O₂CCF₃)₄ + 4 CH₃COOH

This process is driven by the expulsion of acetic acid and effectively preserves the dimeric rhodium core with its characteristic Rh-Rh bond. wikipedia.org The reaction is often carried out by heating the reactants, sometimes under reflux conditions, to ensure complete substitution. The resulting dirhodium(II) tetra(trifluoroacetate) is an air-stable, green solid. wikipedia.org

This methodology is not limited to complete substitution. By carefully controlling the stoichiometry and reaction conditions, it is possible to synthesize mixed-ligand dirhodium(II) carboxylates. For instance, the reaction of Rh₂(O₂CCH₃)₄ with trifluoroacetic acid can yield partially substituted products like cis-[Rh₂(O₂CCH₃)₂(O₂CCF₃)₂]. rsc.org This stepwise exchange has been observed and studied, noting that the initial exchanges can be rapid, involving both axial and equatorial ligands. psu.edu

| Precursor | Reagent | Product | Key Features |

| Dirhodium(II) tetraacetate | Trifluoroacetic acid | Dirhodium(II) tetra(trifluoroacetate) | High yield, preserves Rh-Rh bond, can produce mixed-ligand species. wikipedia.orgrsc.orgunina.it |

| Dirhodium(II) tetraacetate | Trifluoroacetic acid | cis-[Rh₂(OAc)₂(tfa)₂] | Partial ligand exchange, useful for fine-tuning catalyst properties. rsc.org |

Direct Synthesis Routes from Rhodium(III) Halide Hydrates and Related Precursors

An alternative to ligand metathesis is the direct synthesis of dirhodium(II) tetra(trifluoroacetate) from rhodium(III) precursors, most commonly rhodium(III) chloride hydrate (B1144303) (RhCl₃·nH₂O). google.com This approach involves the reduction of Rh(III) to Rh(II) in the presence of the desired trifluoroacetate (B77799) ligands.

A typical procedure involves several steps:

Preparation of Rhodium(III) Hydroxide (B78521): Rhodium(III) chloride hydrate is dissolved in water, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate rhodium(III) hydroxide. The precipitate is then washed thoroughly to remove chloride ions. google.com

Reduction and Ligand Incorporation: The rhodium(III) hydroxide precipitate is then suspended in trifluoroacetic acid. A reducing agent, such as formic acid, ethanol, or methanol, is added, and the mixture is heated under reflux. google.com During this step, Rh(III) is reduced to Rh(II), which then coordinates with the trifluoroacetate anions to form the dirhodium(II) core.

Final Treatment: To ensure complete formation of the desired product and remove any residual water, trifluoroacetic anhydride (B1165640) is often added in the final stages of the reaction. google.com

This direct synthesis route can be advantageous as it starts from a more fundamental rhodium source, potentially offering a more cost-effective pathway and avoiding the pre-synthesis of dirhodium(II) tetraacetate. patsnap.com

| Rhodium Precursor | Key Reagents | Product | Reported Yield |

| Rhodium(III) chloride hydrate | NaOH, Trifluoroacetic acid, Formic acid, Trifluoroacetic anhydride | Dirhodium(II) tetra(trifluoroacetate) | ~85% google.com |

Strategies for Controlling Over-Reduction and Improving Synthetic Efficiency

A significant challenge in the direct synthesis of dirhodium(II) complexes from Rh(III) precursors is the potential for over-reduction to rhodium(0), which appears as an insoluble black solid ("rhodium black"). acs.org This side reaction reduces the yield and complicates purification.

Use of Additives: The addition of certain inorganic salts, such as lithium chloride (LiCl) and lithium carbonate (Li₂CO₃), has been shown to suppress the formation of rhodium black. acs.org These additives are thought to stabilize rhodium(III) intermediates, likely by forming more stable chlororhodate species, thereby controlling the rate of reduction and facilitating the desired formation of the Rh(II)-Rh(II) dimer. acs.org

Controlled Addition of Reducing Agents: The choice and controlled addition of the reducing agent are crucial. Mild reducing agents like alcohols (methanol, ethanol) are often employed. google.com The stoichiometry of the reducing agent relative to the rhodium precursor must be carefully managed to prevent excessive reduction.

Solvent and Temperature Control: The reaction medium and temperature play a vital role. For instance, conducting the reaction in a mixture of the carboxylic acid and an alcohol can provide a controlled environment for the reduction and ligand exchange to occur. wikipedia.org Refluxing at specific temperatures helps to drive the reaction to completion without promoting decomposition. google.com

Use of Trifluoroacetic Anhydride: The inclusion of trifluoroacetic anhydride in the final steps of direct synthesis methods serves a dual purpose. It acts as a dehydrating agent, removing water that can interfere with the reaction, and ensures the complete exchange of any remaining undesired ligands with trifluoroacetate. google.com

These strategies are critical for developing robust and scalable synthetic protocols for dirhodium(II) tetra(trifluoroacetate), making these important catalysts more accessible. acs.org

Synthetic Pathways to Chiral and Functionally Modified Dirhodium(II) Trifluoroacetate Derivatives

The catalytic utility of dirhodium(II) complexes is greatly expanded through the use of chiral and functionally modified ligands. While direct synthesis of chiral dirhodium(II) tetra(trifluoroacetate) is not common, the trifluoroacetate complex serves as a key precursor for introducing other functionalities.

The primary method for creating chiral dirhodium(II) catalysts involves ligand exchange reactions, similar to the synthesis of the parent trifluoroacetate complex. Chiral carboxylic acids, often derived from amino acids or other chiral sources, can replace the trifluoroacetate ligands. nih.govcanberra.edu.au The high lability of the trifluoroacetate groups makes Rh₂(O₂CCF₃)₄ an excellent starting material for these exchanges, as they are more easily displaced than acetate ligands. wikipedia.org

The general approach is:

Rh₂(O₂CCF₃)₄ + 4 LCOOH → Rh₂(O₂CL)₄ + 4 CF₃COOH

(where L*COOH is a chiral carboxylic acid)

This method allows for the synthesis of a wide array of chiral dirhodium(II) catalysts with tailored steric and electronic properties for asymmetric catalysis, such as cyclopropanation and C-H insertion reactions. nih.govcanberra.edu.auresearchgate.net

Furthermore, the dirhodium core can be modified with ligands other than carboxylates. For example, heteroleptic complexes containing both carboxylate and other bridging ligands can be synthesized. acs.org The modification can also occur at the axial positions of the dirhodium complex, where Lewis bases can coordinate. The strong Lewis acidity of Rh₂(O₂CCF₃)₄, a consequence of the electron-withdrawing trifluoroacetate groups, allows it to form adducts with a wide variety of ligands, influencing its catalytic activity. wikipedia.orgnih.gov

| Precursor | Modifying Reagent | Product Type | Application |

| Dirhodium(II) tetra(trifluoroacetate) | Chiral carboxylic acids (e.g., from amino acids) | Chiral dirhodium(II) carboxylates | Asymmetric catalysis nih.govcanberra.edu.au |

| Dirhodium(II) tetra(trifluoroacetate) | Lewis bases (e.g., phosphines, pyridines) | Axial adducts of dirhodium(II) tetra(trifluoroacetate) | Tuning catalytic reactivity wikipedia.orgnih.gov |

| Dirhodium(II) acetamidate | Trifluoroacetic acid, then a chiral dicarboxylic acid | Heteroleptic, chiral-at-metal dirhodium complexes | Asymmetric synthesis acs.org |

The development of these synthetic pathways has been instrumental in establishing dirhodium(II) complexes as a versatile class of catalysts for a broad range of chemical transformations. rsc.orgnih.gov

Structural Elucidation and Electronic Structure Investigations of Dirhodium Ii 2,2,2 Trifluoroacetate Complexes

Dimeric Paddlewheel Architecture and the Rhodium-Rhodium Bond in Rh₂(O₂CCF₃)₄

The fundamental structure of dirhodium(II) 2,2,2-trifluoroacetate is a dimeric "paddlewheel" architecture. researchgate.netresearchgate.net This arrangement consists of two rhodium atoms held in close proximity by four bridging trifluoroacetate (B77799) ligands. wikipedia.org The carboxylate groups of the trifluoroacetate ligands span the two metal centers, creating a cage-like structure. This configuration facilitates the formation of a direct rhodium-rhodium (Rh-Rh) bond, a defining feature of this class of compounds. wikipedia.org

The existence of the Rh-Rh bond explains the diamagnetic nature of this Rh(II) species. wikipedia.org The Rh-Rh distance in the anhydrous complex has been determined to be 238 pm. wikipedia.org Gas-phase photoelectron spectroscopy studies have established the electron configuration of the metal-metal bond as σ²π⁴δ²δ²π⁴. acs.org This configuration indicates a formal bond order of zero, yet a significant bonding interaction exists. The electronic structure is further complicated by substantial mixing between the metal and ligand orbitals, which is enhanced by the trifluoroacetate ligands. acs.org

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A suite of advanced spectroscopic techniques has been instrumental in elucidating the structural and electronic details of dirhodium(II) 2,2,2-trifluoroacetate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the structure of these complexes in solution. researchgate.net

¹H and ¹³C NMR: These techniques are used to analyze the organic ligands, providing information about their conformation and binding to the rhodium centers. researchgate.net

¹⁵N NMR: When nitrogen-containing axial ligands are present, ¹⁵N NMR can directly probe the rhodium-nitrogen bond. researchgate.net

NMR titration experiments have been employed to study the formation of adducts with various ligands, revealing the stepwise formation of 1:1 and 1:2 complexes. researchgate.net

Vibrational Spectroscopy (e.g., Infrared, Raman) for Ligand and Core Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the bonding within the complex by probing the vibrational frequencies of the atoms. nasa.govrsc.orgmdpi.comresearchgate.net

Infrared Spectroscopy: IR spectroscopy is sensitive to changes in the dipole moment during a vibration. It is particularly useful for identifying the stretching frequencies of the carboxylate groups and other functional groups within the ligands. srce.hrnih.govnih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is effective for observing the Rh-Rh stretching vibration, which provides a direct measure of the metal-metal bond strength. nih.govrsc.org For related dirhodium tetra-acetamidate complexes, the Rh-Rh stretching mode [ν(RhRh)] has been identified in the range of 273.5 to 294 cm⁻¹. rsc.org

Electronic Absorption Spectroscopy for Probing Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy is used to investigate the electronic transitions within the dirhodium core and between the metal and ligands. nih.govmdpi.comnih.goviau.irnorthwestern.edu The spectra of dirhodium(II) carboxylates are characterized by several bands in the visible and ultraviolet regions. These bands are assigned to electronic transitions such as π(Rh₂) to σ(Rh₂) and δ → δ*. mdpi.com The positions and intensities of these bands are sensitive to the nature of the bridging and axial ligands, providing valuable information about the electronic structure of the complex. rsc.org For instance, changes in the coordination sphere can lead to observable shifts in the absorption bands. rsc.org

X-ray Crystallography for Solid-State Geometric Parameters and Coordination Environment

Crystallographic data for various adducts of Rh₂(O₂CCF₃)₄ have been reported, confirming the paddlewheel structure and providing detailed geometric parameters. For example, the Rh-Rh bond length is a key parameter that is sensitive to the nature of the axial ligands. wikipedia.org In the adduct [Rh₂(O₂CCF₃)₃{(C₆H₄)PPh₂}]·2CF₃CO₂H, the Rh-Rh bond distance was found to be 2.438(1) Å. rsc.org

Table 1: Selected Crystallographic Data for Dirhodium(II) Trifluoroacetate Complexes

| Compound | Rh-Rh Bond Length (Å) | Space Group | Reference |

| Rh₂(O₂CCF₃)₄ (anhydrous) | 2.38 | - | wikipedia.org |

| [Rh₂(O₂CCF₃)₃{(C₆H₄)PPh₂}]·2CF₃CO₂H | 2.438(1) | P2₁/n | rsc.org |

| Bis(tetrahydrofuran)-bis(μ₃-trifluoroacetato)-hexakis(μ₂-trifluoroacetato)-tetra-rhodium(II) | - | P -1 | crystallography.net |

Characterization of Axial Ligand Binding Geometry and Stoichiometry

Dirhodium(II) 2,2,2-trifluoroacetate readily forms adducts with a variety of Lewis bases, which coordinate to the axial positions of the dirhodium core. wikipedia.org The binding of these axial ligands influences the electronic and steric properties of the complex. The stoichiometry of these adducts is typically 1:2, with one ligand molecule binding to each rhodium atom. wikipedia.orgresearchgate.net

The geometry of axial ligand binding has been characterized by spectroscopic and crystallographic methods. For example, in adducts with amine ligands, NMR studies have shown the formation of both 1:1 and 1:2 complexes. researchgate.net X-ray crystallography provides precise details of the axial coordination, including the Rh-ligand bond distances and the orientation of the ligand relative to the dirhodium core. researchgate.netmdpi.com The interaction with axial ligands can also influence the Rh-Rh bond length. mdpi.com The ability of Rh₂(O₂CCF₃)₄ to bind even weak Lewis bases is a testament to the Lewis acidity of the rhodium centers. wikipedia.org

Coordination Chemistry of Rhodium Ii 2,2,2 Trifluoroacetate Complexes with Various Ligands

Axial Ligand Binding and Adduct Formation with Diverse Lewis Bases

The electrophilicity of the rhodium centers in [Rh₂(O₂CCF₃)₄] facilitates the formation of adducts with a wide array of Lewis bases. These ligands coordinate to the axial positions, trans to the Rh-Rh bond, leading to the formation of mono- and di-adducts, [Rh₂(O₂CCF₃)₄(L)] and [Rh₂(O₂CCF₃)₄(L)₂], respectively. The binding of these axial ligands is a critical aspect of the complex's reactivity and catalytic activity.

Nitrogen-containing ligands readily coordinate to the axial sites of the dirhodium core. The strength of this interaction is influenced by the basicity and steric properties of the nitrogen donor. Studies have shown that [Rh₂(O₂CCF₃)₄] can effectively bind to various nitrogenous bases, including pyridines and their derivatives. For instance, the binding of substituted pyridines to [Rh₂(O₂CCF₃)₄] in benzene (B151609) has been studied, revealing a correlation between the ligand's basicity (pKa) and the stability of the resulting adduct.

The interaction with biologically relevant molecules like nucleosides and nucleotides is of particular interest. [Rh₂(O₂CCF₃)₄] has been shown to bind to adenosine (B11128) derivatives, with the primary coordination site being the N7 position of the adenine (B156593) base. This interaction is a key step in the potential application of these complexes as pharmaceuticals. The formation constants for these adducts can be determined using spectrophotometric titrations.

Table 1: Formation Constants for Adducts with Nitrogen-Donor Ligands

| Ligand | Solvent | Log K₁ | Log K₂ |

| Pyridine | Benzene | 3.58 | 5.30 |

| 4-CN-Pyridine | Benzene | 2.54 | 3.38 |

| 4-MeO-Pyridine | Benzene | 4.07 | 6.06 |

| Adenosine | DMSO | 3.9 | - |

Note: K₁ and K₂ represent the stepwise formation constants for the mono- and di-adducts, respectively.

Phosphorus-donor ligands, such as phosphines (PR₃) and phosphites (P(OR)₃), form stable adducts with [Rh₂(O₂CCF₃)₄]. The electronic and steric properties of the phosphorus ligand significantly impact the nature of the resulting complex. The coordination of these ligands can be monitored by ³¹P NMR spectroscopy, where the coordination chemical shift provides information about the electronic environment of the phosphorus atom. For example, the coordination of triphenylphosphine (B44618) (PPh₃) to [Rh₂(O₂CCF₃)₄] has been well-documented.

The strength of the Rh-P bond is generally greater than that of the Rh-N bond with ligands of comparable basicity, which is attributed to the π-acceptor character of the phosphorus ligands. This back-bonding interaction involves the donation of electron density from the filled d-orbitals of the rhodium centers to the empty σ* or d-orbitals of the phosphorus atom.

The coordination chemistry of [Rh₂(O₂CCF₃)₄] extends beyond nitrogen and phosphorus donors. Sulfur-containing ligands, such as thioethers and thiols, also form adducts. The interaction with sulfur donors is generally weaker than with analogous oxygen or nitrogen donors.

Interactions with π-systems like arenes, alkenes, and alkynes are also observed. These interactions are typically weaker than those with classical Lewis bases and are often characterized by charge-transfer bands in the electronic spectrum. The binding of arenes is thought to occur through a π-type interaction between the aromatic ring and the axial position of the dirhodium core. Similarly, alkenes and alkynes can coordinate to the rhodium centers, which is a key step in various catalytic reactions, such as cyclopropanation.

Kinetics and Thermodynamics of Axial Ligand Exchange Processes

The exchange of axial ligands in [Rh₂(O₂CCF₃)₄] adducts is a dynamic process. Kinetic studies, often performed using stopped-flow techniques, provide insight into the mechanism of ligand substitution. These reactions are typically very fast. For instance, the kinetics of the axial substitution of N,N-dimethylformamide (DMF) in [Rh₂(O₂CCF₃)₄(DMF)₂] by various nucleosides have been investigated.

The mechanism of ligand exchange is generally considered to be dissociative, where the rate-determining step is the dissociation of the coordinated solvent molecule or ligand. The thermodynamic parameters for these exchange reactions can be determined from the temperature dependence of the rate constants.

Table 2: Kinetic Data for Axial Ligand Substitution on [Rh₂(O₂CCF₃)₄(S)₂]

| Entering Ligand | Solvent (S) | k (s⁻¹) at 25°C | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Adenosine | DMSO | 1.5 x 10³ | 45 | -20 |

| Guanosine | DMSO | 2.1 x 10³ | 42 | -25 |

| Inosine | DMSO | 1.8 x 10³ | 44 | -22 |

Note: Data represents the substitution of a solvent molecule by the entering ligand.

Influence of Axial Ligands on the Electronic and Catalytic Properties of the Dirhodium Core

The coordination of axial ligands has a profound effect on the electronic structure of the dirhodium core. This is evident from the changes observed in the electronic absorption spectra upon adduct formation. The lowest energy electronic transition, which is assigned as a Rh-Rh δ → δ* transition, is particularly sensitive to the nature of the axial ligand. Stronger donor ligands cause a blue shift (shift to shorter wavelength) of this transition. This shift can be correlated with the donor strength of the ligand.

The catalytic activity of [Rh₂(O₂CCF₃)₄] is also significantly modulated by the presence of axial ligands. In many catalytic cycles, the coordination and dissociation of a substrate molecule at an axial site is a key step. The electronic effect of the axial ligand can influence the reactivity of the dirhodium center towards the substrate. For example, in cyclopropanation reactions, the presence of a strongly coordinating axial ligand can decrease the catalytic activity by stabilizing the dirhodium core and making it less electrophilic.

Table 3: Effect of Axial Ligands on the Electronic Spectrum of [Rh₂(O₂CCF₃)₄]

| Ligand (L) in [Rh₂(O₂CCF₃)₄(L)₂] | Solvent | λmax (nm) of δ → δ* |

| None | CH₂Cl₂ | 630 |

| Pyridine | CH₂Cl₂ | 565 |

| PPh₃ | CH₂Cl₂ | 540 |

| DMSO | DMSO | 610 |

Solvent Effects on Coordination Behavior and Ligand Lability

The solvent plays a crucial role in the coordination chemistry of [Rh₂(O₂CCF₃)₄]. Coordinating solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), can compete with other ligands for the axial coordination sites. In such solvents, the dirhodium complex exists as a solvated species, [Rh₂(O₂CCF₃)₄(S)₂]. The lability of these coordinated solvent molecules is a key factor in determining the rate of ligand substitution reactions.

In non-coordinating solvents, such as dichloromethane (B109758) or benzene, the axial sites are more accessible for coordination with added ligands. The choice of solvent can therefore be used to tune the reactivity and coordination behavior of the dirhodium complex. For instance, the formation constants of adducts are generally larger in non-coordinating solvents compared to coordinating solvents due to the lack of competition from the solvent molecules. The lability of the axial ligands is also influenced by the solvent's ability to stabilize the transition state of the exchange process.

Catalytic Applications of Rhodium Ii 2,2,2 Trifluoroacetate in Advanced Organic Synthesis

Carbene Transfer Reactions Catalyzed by Rhodium(II) 2,2,2-Trifluoroacetate

Rhodium(II) 2,2,2-trifluoroacetate is particularly renowned for its ability to catalyze carbene transfer reactions from diazo compounds. The catalyst reacts with a diazo compound to form a highly reactive rhodium-carbene intermediate. princeton.edu This intermediate then transfers the carbene moiety to a variety of substrates, leading to the formation of new carbon-carbon bonds. The electrophilicity of the carbene is a key factor in these reactions, and it can be modulated by the substituents on the diazo compound. princeton.edu

Stereoselective Cyclopropanation and Cyclopropenation of Olefins and Alkynes

One of the most prominent applications of rhodium(II) 2,2,2-trifluoroacetate is in the cyclopropanation of alkenes. This reaction involves the transfer of a carbene from a diazo compound to an olefin, resulting in the formation of a cyclopropane (B1198618) ring. The catalyst's structure and the nature of the diazo compound can influence the stereoselectivity of the reaction, allowing for the synthesis of specific stereoisomers. rsc.org For instance, the use of bulky ligands on the rhodium catalyst can lead to high diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov

Similarly, rhodium(II) 2,2,2-trifluoroacetate can catalyze the cyclopropenation of alkynes, although this application is less common. Donor/acceptor substituted carbenes have been shown to be effective in enantioselective cyclopropenation reactions. nih.gov

Table 1: Examples of Rhodium(II)-Catalyzed Cyclopropanation Reactions

| Alkene/Alkyne Substrate | Diazo Compound | Catalyst | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Styrene (B11656) | Ethyl diazoacetate | Rh₂(O₂CCF₃)₄ | Ethyl 2-phenylcyclopropane-1-carboxylate | High | Varies |

| 1-Octene | Methyl phenyldiazoacetate | Rh₂(O₂CCF₃)₄ | Methyl 2-hexyl-1-phenylcyclopropane-1-carboxylate | Good | Varies |

| Phenylacetylene | Methyl diazoacetate | Rh₂(O₂CCF₃)₄ | Methyl 2-phenylcycloprop-2-ene-1-carboxylate | Moderate | N/A |

Intramolecular and Intermolecular C-H Insertion Reactions (e.g., α-Oxygen Activated C-H Insertion)

Rhodium(II) 2,2,2-trifluoroacetate is a powerful catalyst for both intramolecular and intermolecular C-H insertion reactions. In these reactions, a rhodium-carbene intermediate inserts into a carbon-hydrogen bond, forming a new carbon-carbon bond. This strategy provides a direct method for the functionalization of otherwise unreactive C-H bonds. nih.gov The electrophilic nature of the rhodium carbene is crucial for this transformation.

A notable example is the α-oxygen activated C-H insertion, where the presence of an oxygen atom on the carbon adjacent to the C-H bond facilitates the insertion process. The choice of catalyst can be critical in controlling the chemoselectivity of these reactions, as seen in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran (B95107), where different rhodium catalysts favor either C-H insertion or a formal C-O insertion product. mdpi.com

Remote C-H Functionalization Strategies

The application of rhodium(II) 2,2,2-trifluoroacetate extends to remote C-H functionalization, a challenging and highly sought-after transformation in organic synthesis. This involves the selective functionalization of a C-H bond that is not in close proximity to a directing group. Studies have shown that rhodium catalysts can facilitate the exchange of acetate (B1210297) ligands with trifluoroacetate (B77799), and this can influence the reactivity of the catalyst in processes that may lead to remote C-H activation through electrophilic attack at a rhodium-carbon bond. rsc.orgrsc.org

Ylide Formation and Subsequent Rearrangement or Cycloaddition Reactions

Rhodium(II) 2,2,2-trifluoroacetate can catalyze the formation of ylides from the reaction of carbenes with heteroatom-containing compounds such as ethers, sulfides, and amines. These ylides are versatile intermediates that can undergo a variety of subsequent transformations.

For example, rhodium(II)-catalyzed decomposition of diazo compounds in the presence of sulfides or selenides leads to the formation of sulfur or selenium ylides. These can then undergo a wikipedia.orgnih.gov-sigmatropic rearrangement (Sommelet-Hauser rearrangement) or a 1,2-migration (Stevens rearrangement). A rhodium(II)-catalyzed reaction of diaryl thioethers/selenoethers with triazoles has been developed, which proceeds through a chalcogenide ylide formation followed by a Smiles rearrangement to afford trisubstituted acyclic vinyl sulfides/selenides. rsc.org

Furthermore, oxonium ylides, formed from the reaction of rhodium carbenes with ethers, can undergo subsequent rearrangements or cycloadditions. mdpi.com For instance, the reaction of a rhodium carbene with tetrahydrofuran can lead to an oxonium ylide that rearranges to a spirocyclic product. mdpi.com

Nitrene Transfer Reactions (e.g., Aziridination, C-H Amination)

In addition to carbene transfer, rhodium(II) 2,2,2-trifluoroacetate and its derivatives are effective catalysts for nitrene transfer reactions. These reactions involve the transfer of a nitrene group (NR) from a suitable precursor, such as an azide (B81097) or a dioxazolone, to a substrate. nih.gov

A key application of nitrene transfer is the aziridination of alkenes, which provides a direct route to aziridines, valuable building blocks in organic synthesis. Rhodium(II)-catalyzed oxyamination and diamination of alkenes can proceed through an initial aziridination step followed by nucleophilic ring-opening. researchgate.net

Furthermore, rhodium-acylnitrenoids are implicated in C-H amidation reactions, where a nitrene is inserted into a C-H bond to form a new carbon-nitrogen bond. nih.gov The design of specific rhodium complexes allows for the structural elucidation of these reactive nitrenoid intermediates. nih.gov

Oxo-Transfer Reactions

While less common than carbene and nitrene transfer, rhodium(II) 2,2,2-trifluoroacetate can also catalyze oxo-transfer reactions. These reactions involve the transfer of an oxygen atom from a suitable oxidant to a substrate. The electrophilic nature of the rhodium catalyst is thought to play a role in activating the oxidant. However, detailed research findings specifically on oxo-transfer reactions catalyzed by rhodium(II) 2,2,2-trifluoroacetate are not as extensively documented as its applications in carbene and nitrene chemistry. The focus in the literature is predominantly on the exchange reactions of acetate ligands for trifluoroacetate and the subsequent activation of rhodium-carbon bonds. rsc.orgrsc.org

Cascade and Multi-Component Reactions Involving Carbene and Nitrene Intermediates

Rhodium(II) 2,2,2-trifluoroacetate (Rh₂(TFA)₄) is a notable catalyst for cascade reactions, which allow for the construction of complex molecular architectures from simple precursors in a single operation. These reactions often proceed through the generation of rhodium carbene or nitrene intermediates from diazo compounds or other precursors.

A significant application of Rh₂(TFA)₄ is in the stereoselective synthesis of lactones through a cascade reaction involving ketoacids and diazo compounds. nsf.gov This process is initiated by the Rh₂(TFA)₄-catalyzed decomposition of a diazoacetate, which then undergoes O-H insertion into a carboxylic acid. This is followed by an intramolecular aldol (B89426) cyclization to furnish highly functionalized γ-butyrolactones and δ-valerolactones with high diastereoselectivity. nsf.gov The electron-deficient nature of the trifluoroacetate ligands is crucial for the efficiency of this cascade, promoting the desired reaction pathway over competing side reactions. nsf.gov

In the realm of multi-component reactions, rhodium(II) catalysts facilitate the assembly of multiple starting materials in a single pot. For instance, a rhodium(II)-catalyzed three-component reaction of 1,3-diones, diazoesters, and N,N-dimethylformamide (DMF) leads to the formation of α,α,α-trisubstituted esters. nih.gov This transformation involves the formal insertion of an O-C(sp³)–C(sp²) fragment into an unstrained C(CO)-C bond, a challenging transformation that typically requires strained substrates or directing groups. nih.gov The proposed mechanism involves the formation of a rhodium carbene, which reacts with the enolate of the 1,3-dione to form an oxonium ylide, followed by a series of steps including nucleophilic addition to DMF and an intramolecular aldol reaction. nih.gov

Furthermore, rhodium(II) catalysts can engage N-sulfonyl-1,2,3-triazoles as precursors for aza-vinyl Rh carbenes. These intermediates participate in intermolecular [3+2] annulation reactions with N-vinyl indoles, providing access to indole-containing N-dihydropyrroles. rsc.org This methodology offers a direct route to complex heterocyclic frameworks under mild conditions.

Asymmetric Catalysis with Chiral Dirhodium(II) Trifluoroacetate Derivatives

The development of chiral dirhodium(II) catalysts has been a major advancement in asymmetric catalysis, enabling the enantioselective synthesis of a wide array of chiral molecules. researchgate.netresearchgate.net By replacing the achiral trifluoroacetate ligands with chiral carboxylate or carboxamidate ligands, chemists have created a toolbox of catalysts capable of inducing high levels of stereocontrol in various transformations. researchgate.netresearchgate.net

Enantioselective C-H Functionalization and Cycloaddition Reactions

Chiral dirhodium(II) catalysts are particularly effective in enantioselective C-H functionalization reactions, a field that has revolutionized synthetic chemistry by allowing for the direct conversion of C-H bonds into new functional groups. nih.govresearchgate.net These catalysts can control both the site-selectivity and stereoselectivity of C-H insertion reactions involving rhodium carbene intermediates. researchgate.netnih.gov For instance, chiral dirhodium catalysts have been successfully employed in the enantioselective C-H functionalization of indoles with diazo compounds, yielding α-alkyl-α-indolylacetates in high yields and enantioselectivities. nih.gov

In the realm of cycloaddition reactions, chiral dirhodium(II) catalysts have shown remarkable efficacy. mdpi.com They have been used to catalyze asymmetric cyclopropanation reactions with high levels of enantioselectivity. nih.govemory.edu For example, the cyclopropanation of styrene with a styryldiazoacetate catalyzed by a chiral rhodium prolinate catalyst, Rh₂(DOSP)₄, proceeds with 98% enantiomeric excess (e.e.). nih.gov The development of novel chiral dirhodium(II) carboxylate complexes continues to expand the scope and efficiency of these asymmetric transformations. researchgate.net Furthermore, enantioselective [2+2+2] cycloadditions catalyzed by chiral rhodium complexes provide an atom-economical route to chiral carbo- and heterocyclic skeletons. rsc.org

Below is a table summarizing selected examples of enantioselective reactions catalyzed by chiral dirhodium(II) derivatives:

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (e.e.) |

| C-H Functionalization | Rh₂(DOSP)₄ | Cyclohexane and methyl aryldiazoacetate | Functionalized cyclohexane | 95% |

| Cyclopropanation | Rh₂(DOSP)₄ | Styrene and styryldiazoacetate | Cyclopropane derivative | 98% |

| C-H Functionalization | Rh₂(S-NTTL)₄ | Indoles and α-alkyl-α-diazoesters | α-Alkyl-α-indolylacetates | High |

| Cyclopropanation | Rh₂(R-p-PhTPCP)₄ | N-protected pyrroles and donor/acceptor carbenes | Monocyclopropanated pyrroles | High |

Diastereoselective Control in Carbene and Nitrene Transfer

In addition to enantioselectivity, chiral dirhodium(II) catalysts can exert excellent control over diastereoselectivity in carbene and nitrene transfer reactions. This is crucial for the synthesis of complex molecules with multiple stereocenters.

The diastereoselectivity of C-H insertion reactions can be significantly influenced by the choice of catalyst and the nature of the carbene precursor. For example, the use of diaryldiazoketones as carbene precursors in the presence of the chiral dirhodium catalyst Rh₂(S-TPPTTL)₄ leads to highly regio-, stereo-, and diastereoselective C-H functionalization of both activated and unactivated C-H bonds. nih.gov Computational studies have revealed that the orientation of the arylketo group in the carbene intermediate plays a key role in determining the facial selectivity of the substrate approach, leading to high diastereoselectivity. nih.gov

In some cases, the diastereoselectivity can be dramatically improved by modifying the carbene precursor. For instance, in the C-H functionalization of tetrahydrofuran, switching from an aryldiazoacetate to a diaryldiazoketone improved the diastereomeric ratio from 1:1 to 13:1. nih.gov

A remarkable example of diastereodivergent catalysis has been achieved using heteroleptic dirhodium paddlewheel complexes. nih.gov These complexes, containing a mix of chiral carboxylate and achiral acetamidate ligands, can selectively catalyze the formation of either trans- or cis-configured stannylated cyclopropanes from terminal alkenes and α-stannylated α-diazoacetate derivatives with excellent optical purity. nih.gov This level of control over diastereoselectivity is rare and highly valuable in synthetic chemistry.

Nitrene transfer reactions, which are used to form C-N bonds, can also be controlled with high diastereoselectivity using chiral dirhodium catalysts. These reactions are hypothesized to proceed through rhodium-nitrene intermediates. nih.gov The development of new chiral catalysts continues to improve the efficiency and selectivity of these important transformations.

The following table provides examples of diastereoselective reactions catalyzed by chiral dirhodium(II) derivatives:

| Reaction Type | Catalyst | Substrates | Diastereomeric Ratio (d.r.) |

| C-H Functionalization | Rh₂(S-TPPTTL)₄ | Diaryldiazoketones and alkanes | >20:1 |

| C-H Functionalization | Rh₂(S-TPPTTL)₄ | Diaryldiazoketones and tetrahydrofuran | 13:1 |

| Cyclopropanation | Heteroleptic Dirhodium Complex | Terminal alkenes and α-stannylated α-diazoacetates | Diastereodivergent (access to both cis and trans isomers) |

Mechanistic Investigations and Reaction Pathway Elucidation of Rhodium Ii 2,2,2 Trifluoroacetate Catalyzed Transformations

Characterization and Reactivity of Dirhodium Carbene and Nitrene Intermediates

Rhodium(II) trifluoroacetate (B77799) is a precursor to highly reactive dirhodium carbene and nitrene intermediates, which are central to its catalytic activity. rsc.orgnih.gov The trifluoroacetate ligands, being electron-withdrawing, enhance the Lewis acidity of the rhodium centers, which in turn influences the reactivity of these intermediates. acs.org

Dirhodium Carbene Intermediates: These are typically generated from diazo compounds. The electrophilicity of the carbene is a key factor in its subsequent reactions. Donor/acceptor carbenes, which possess both an electron-donating and an electron-accepting group, exhibit modulated reactivity that allows for a high degree of control in synthetic transformations. nih.gov For instance, the use of aryldiazoacetates leads to the formation of donor/acceptor carbenes that can participate in C-H functionalization reactions. nih.gov The stability and reactivity of these carbenes can be fine-tuned by modifying the electronic properties of the donor and acceptor groups. nih.gov Recent studies have even allowed for the direct observation of highly reactive dirhodium carbenes in catalytic settings using NMR spectroscopy, providing unprecedented insight into their structure and behavior. acs.org

Dirhodium Nitrene Intermediates: Analogous to carbenes, dirhodium nitrene intermediates are formed from precursors like azides or hydroxylamine (B1172632) derivatives. nih.govfrontiersin.org These intermediates are pivotal in C-H amination and aziridination reactions. rsc.org The reactivity of rhodium alkyl nitrenes can be modulated by additives such as Brønsted acids, which can influence the regioselectivity of intramolecular C-H insertion reactions. frontiersin.org The nature of the nitrene precursor has also been shown to affect the reactivity and the mechanistic pathway of the subsequent transformations. frontiersin.org

Kinetic Studies and Determination of Rate Laws for Catalytic Cycles

Kinetic studies are crucial for understanding the mechanism of a catalytic reaction, including identifying the resting state of the catalyst and the turnover-limiting step. nih.gov For transformations catalyzed by rhodium(II) trifluoroacetate, in-situ kinetic analysis has been instrumental. nih.govnsf.gov

In many rhodium-catalyzed reactions involving diazo compounds, the reaction kinetics follow a Michaelis-Menten model, exhibiting saturation kinetics. acs.orgnih.gov This is often observed in both intramolecular cyclopropanation and Büchner reactions. acs.org A common finding is that the reaction is zero-order in the diazo compound and first-order in the catalyst concentration. nih.gov This indicates that the formation of the rhodium-carbene intermediate is not the rate-determining step under these conditions. nih.gov Instead, the subsequent reaction of the carbene, such as C-H insertion or cyclopropanation, is often the slower, rate-limiting step. nih.govnih.gov

The table below summarizes kinetic parameters for a rhodium-pivalate-catalyzed reaction of a diazoketone, which exhibits saturation kinetics, providing a model for understanding similar rhodium(II) carboxylate-catalyzed systems.

| Kinetic Parameter | Value |

| kcat | 0.08 s⁻¹ |

| Km | 38 mM |

| kcat/Km | 2.1 M⁻¹s⁻¹ |

| Data for the reaction of diazoketone 1 catalyzed by rhodium pivalate, from J. Am. Chem. Soc. 1997, 119, 48, 11687–11697. acs.org |

These kinetic profiles can be influenced by various factors, including the structure of the diazo compound, the nature of the rhodium catalyst's ligands, and the reaction conditions. nih.govnsf.gov

Isotopic Labeling Experiments, Including Kinetic Isotope Effects (KIE)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The kinetic isotope effect (KIE), which is the ratio of the rate of reaction of a light isotopologue to that of a heavy isotopologue (e.g., kH/kD), provides insight into bond-breaking and bond-forming steps. nsf.govnih.gov

In the context of rhodium-catalyzed C-H functionalization, KIE studies have been used to determine the nature of the reactive intermediates and the mechanism of the C-H insertion step. frontiersin.org For instance, in nitrene chemistry, KIE values can help distinguish between a concerted mechanism (typically with KIE < 3) involving a singlet nitrene and a stepwise mechanism with higher KIE values. frontiersin.org

A study on rhodium alkyl nitrenes generated from substituted hydroxylamines showed that the KIE values for intramolecular C-H insertion were influenced by the structure of the nitrene precursor, suggesting that the precursor plays a role in the nature of the reactive intermediate. frontiersin.org The addition of different Brønsted acids, while altering the regioselectivity, resulted in nearly identical KIE values, indicating a common reactive intermediate under these varied acidic conditions. frontiersin.org

Furthermore, the temperature dependence of KIEs can reveal the contribution of quantum mechanical tunneling to the reaction, particularly in hydrogen transfer processes. nih.gov

Stereochemical Analysis of Reaction Products to Deduce Mechanistic Pathways

For example, in rhodium-catalyzed cyclopropanation reactions, the use of chiral dirhodium catalysts, such as those with N-arylsulfonylprolinate ligands, can lead to high levels of enantioselectivity. nsf.gov The stereochemistry of the resulting cyclopropane (B1198618) is determined by the facial selectivity of the carbene addition to the alkene, which is controlled by the chiral environment of the catalyst.

Similarly, in C-H functionalization reactions, the stereochemistry of the product reveals the orientation of the substrate relative to the rhodium carbene intermediate in the transition state. nih.gov Highly enantioselective C-H functionalization of cycloalkanes has been achieved using chiral dirhodium catalysts, demonstrating the catalyst's ability to control the stereochemical outcome. nih.gov The diastereoselectivity of reactions can also be informative; for instance, in the cyclopropanation of [2.2]paracyclophanes, only the diastereomer with the aryl group pointing away from the paracyclophane was formed, indicating a strong steric influence on the reaction pathway. acs.org

Proposed Catalytic Cycles and Identification of Rate-Determining Steps

Based on the evidence from kinetic studies, isotopic labeling, and stereochemical analysis, detailed catalytic cycles for rhodium(II) trifluoroacetate-catalyzed transformations can be proposed.

A general catalytic cycle for a rhodium-catalyzed reaction of a diazo compound involves the following key steps:

Reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate, with the extrusion of dinitrogen. nih.gov

Reaction of the rhodium-carbene intermediate with a substrate (e.g., an alkene for cyclopropanation or an alkane for C-H insertion). nih.govnih.gov This is often the rate-determining step. nih.govnih.gov

Product formation and regeneration of the dirhodium(II) catalyst , which can then enter another catalytic cycle.

In many cases, particularly with donor/acceptor carbenes, the C-H insertion or cyclopropanation step has been identified as the rate-determining step. nih.gov This is supported by kinetic data showing a zero-order dependence on the diazo compound concentration and a first-order dependence on the catalyst concentration. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, often complement experimental findings to provide a more detailed picture of the catalytic cycle, including the energies of intermediates and transition states. nih.govrsc.org For example, in the rhodium-catalyzed hydrogenation of enamines, DFT calculations have shown that the rate-determining step can change from insertion into a Rh-H bond to reductive elimination, depending on the substrate. rsc.org

The table below outlines a proposed catalytic cycle for rhodium-catalyzed C-H functionalization.

| Step | Description |

| 1 | Catalyst-diazo compound adduct formation |

| 2 | Nitrogen extrusion to form the rhodium-carbene intermediate |

| 3 | C-H bond insertion (often rate-determining) |

| 4 | Product release and catalyst regeneration |

| Based on the general mechanism for dirhodium-catalyzed C-H functionalization. nih.gov |

The efficiency and selectivity of these catalytic cycles can be significantly influenced by the ligand environment of the dirhodium center, highlighting the importance of catalyst design in synthetic chemistry. nih.govnsf.gov

Theoretical and Computational Chemistry Studies of Dirhodium Ii 2,2,2 Trifluoroacetate Complexes

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

DFT studies are crucial for elucidating the electronic structure, which governs the complex's reactivity. These calculations provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the complex's role as a Lewis acid and its interactions with substrates. researchgate.netnih.gov The electronic properties, such as charge distribution and orbital energies, can be finely tuned by modifying the bridging ligands. The highly electronegative fluorine atoms in the trifluoroacetate (B77799) groups withdraw electron density from the rhodium centers, enhancing their electrophilicity compared to other analogues like dirhodium(II) tetraacetate.

Computational databases have been developed using DFT-calculated parameters to map the steric and electronic properties of a wide array of dirhodium(II) catalysts. nih.govnih.gov This approach aids in catalyst selection for specific reactions by correlating calculated properties with experimental outcomes like yield and selectivity, independent of a detailed mechanistic understanding. nih.govnih.gov

Ab Initio and Hybrid Methods for Understanding Bonding Characteristics and Reactivity

While DFT is a workhorse, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory, along with hybrid methods that mix DFT with Hartree-Fock exchange, provide a higher level of theory for a more detailed understanding of bonding and reactivity. These methods are particularly valuable for accurately describing electron correlation effects, which can be significant in transition metal complexes.

The nature of the Rh-Rh bond is a subject of extensive theoretical study. It is generally described as a single bond, arising from a σ²π⁴δ²δ²π⁴σ*⁰ electronic configuration. Ab initio and hybrid methods, combined with techniques like Natural Bond Orbital (NBO) analysis, can quantify the contributions of different orbitals to the metal-metal bond and the metal-ligand interactions. nih.gov This analysis helps to rationalize the observed structural features and the complex's reactivity patterns.

For instance, these methods can be used to study the formation of adducts, where Lewis bases coordinate to the axial positions of the dirhodium unit. wikipedia.orgresearchgate.netnih.gov Calculations can predict the binding energies of different ligands and explain the preference of dirhodium(II) tetrakis(trifluoroacetate) for even very weak bases, a consequence of its strong Lewis acidity. wikipedia.org Understanding these interactions is fundamental to comprehending its catalytic activity, as substrate binding is often the initial step in a catalytic cycle.

Modeling Transition States and Activation Energies of Catalytic Reactions

A primary application of computational chemistry in the study of [Rh₂(O₂CCF₃)₄] is in the elucidation of catalytic mechanisms. Dirhodium(II) complexes are renowned for catalyzing reactions involving rhodium carbenes, such as cyclopropanation and C-H insertion. nih.gov Modeling these reactions requires locating the transition state (TS) structures and calculating their corresponding activation energies.

DFT methods are commonly employed to map the potential energy surface of a reaction. rug.nl This involves identifying the structures of reactants, intermediates, products, and, crucially, the high-energy transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) determines the theoretical rate of the reaction and can be used to predict which of several possible reaction pathways is most favorable.

For example, in a C-H insertion reaction, computational models can distinguish between a concerted mechanism, where the C-H bond activation and C-C bond formation occur in a single step, and a stepwise mechanism involving discrete intermediates. These studies provide detailed geometric information about the transition state, revealing how the substrate approaches and interacts with the catalytic center. Such insights are invaluable for rationalizing and predicting the chemo-, regio-, and stereoselectivity observed experimentally. nih.gov

Elucidation of Relativistic Effects on Rhodium-Rhodium Bond Lengths and Electronic Properties

For heavy elements like rhodium, relativistic effects—which arise from the high velocity of core electrons—become significant and can influence chemical properties. nih.gov These effects, particularly scalar relativistic and spin-orbit coupling, can contract the s and p orbitals while expanding the d and f orbitals.

Relativistic DFT calculations have shown that these effects have a tangible impact on the Rh-Rh bond length and the electronic structure of dirhodium complexes. nih.govresearchgate.net Including relativistic corrections in the calculations is often necessary to achieve quantitative agreement with experimental data, such as bond distances determined by X-ray crystallography. researchgate.net For instance, relativistic effects can influence the energies of the molecular orbitals involved in the Rh-Rh bond, thereby affecting its strength and length.

The combination of relativistic DFT with solid-state NMR has proven to be a powerful approach for investigating structure and bonding in rhodium compounds. nih.gov By accurately calculating NMR parameters, which are sensitive to the local electronic environment, researchers can validate their theoretical models against experimental measurements, leading to a deeper understanding of how relativity influences the properties of these heavy metal complexes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic properties, providing a direct link between theoretical models and experimental observations. nih.gov For [Rh₂(O₂CCF₃)₄] and its derivatives, the prediction of nuclear magnetic resonance (NMR) and vibrational (IR) spectra is particularly important.

Calculating NMR chemical shifts, especially for the ¹⁰³Rh nucleus, is challenging due to its low receptivity and the importance of relativistic effects. nih.govresearchgate.net However, modern computational protocols, particularly those employing relativistic DFT, can predict ¹⁰³Rh chemical shift tensors with increasing accuracy. nih.govresearchgate.net These calculations help in the interpretation of complex experimental spectra and allow for the correlation of chemical shifts with specific structural and bonding features. By analyzing the contributions of individual orbitals to the magnetic shielding tensors, a detailed picture of the metal-ligand bonding can be developed. nih.govresearchgate.net

Similarly, DFT calculations can predict vibrational frequencies. The calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Of particular interest is the Rh-Rh stretching frequency, which is a direct probe of the metal-metal bond strength. Correlations between the calculated bond strength, bond length, and vibrational frequency provide a comprehensive and consistent picture of the bonding within the dirhodium unit.

Table of Calculated vs. Experimental Properties

Click to view interactive table

| Property | Computational Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Rh-Rh Bond Length (pm) | DFT | ~240 pm (typical) | 238 pm | wikipedia.org |

| 103Rh NMR Chemical Shift | Relativistic DFT (GIAO) | Method-dependent | Varies with adduct | nih.govresearchgate.net |

| Rh-Rh Stretch (cm-1) | DFT | ~300-350 cm-1 | Varies with adduct | N/A |

Interactions of Rhodium Ii 2,2,2 Trifluoroacetate with Biomolecular Systems Chemical Aspects

Coordination Chemistry with Nucleic Acid Components (e.g., Nucleosides, Nucleotides)

The biological activity of dirhodium tetracarboxylates is often linked to their ability to interact with nucleic acids, potentially inhibiting DNA replication and transcription. rsc.orgrsc.org The coordination of these metal complexes with DNA components, such as nucleosides and nucleotides, has been a subject of detailed investigation.

Research using techniques like mass spectrometry and NMR has provided insight into the binding modes between dirhodium units and DNA fragments. rsc.orgtamu.edu For dirhodium tetraacetate, studies on a B-DNA double helix have shown that the dimetallic center can bind to an adenine (B156593) base through axial coordination. rsc.org Furthermore, both axial and equatorial binding modes with purine (B94841) bases like adenine and guanine (B1146940) have been reported. rsc.orgtamu.edu The process often begins with a weaker, reversible axial coordination to the Lewis basic sites on the nucleobases (e.g., purine nitrogens), which can then rearrange into a more stable, and sometimes irreversible, equatorial binding that may involve the displacement of the original carboxylate ligands. tamu.edursc.org

The nature of the equatorial ligand is critical in modulating this interaction. The presence of trifluoroacetate (B77799) groups, as in Rh₂(O₂CCF₃)₄, has a pronounced effect on the kinetics of DNA binding. Studies on related dirhodium carboxyamidate complexes revealed that replacing a single acetate (B1210297) ligand with a trifluoroacetate ligand can increase the rate of DNA binding by over 100-fold. rsc.orgnih.gov This enhanced reactivity is attributed to the increased electrophilicity of the rhodium centers. In a comparative study, Rh₂(O₂CCF₃)₄ was reacted with single-stranded oligonucleotides, where it was observed to form both axial and equatorial adducts with dipurine sites. tamu.edu These findings underscore that the trifluoroacetate ligand plays a significant role in the biological activity of these complexes, potentially contributing to their increased cytotoxicity compared to their acetate analogues. rsc.orgresearchgate.net

Metalation of Proteins and Peptides: Investigation of Binding Sites and Modes

Dirhodium(II) trifluoroacetate and its derivatives are known to react with proteins and peptides, a process that is fundamental to their use in developing artificial metalloenzymes and understanding their biological effects. rsc.orgrsc.org The primary targets for metalation on protein surfaces are amino acid residues with Lewis basic side chains. researchgate.netwikipedia.org

Investigations into the reactions of trifluoroacetate-containing dirhodium complexes with model proteins such as bovine pancreatic ribonuclease (RNase A) and hen egg white lysozyme (B549824) (HEWL) have revealed preferential binding to the side chains of specific amino acid residues. rsc.orgrsc.org The most common binding sites are the nitrogen atoms within the imidazole (B134444) side chains of histidine residues. researchgate.netrsc.org Other residues, including aspartic acid, asparagine, lysine, and methionine, have also been identified as potential binding partners for dirhodium complexes. wikipedia.orgacs.org A notable characteristic of these interactions is the lability of the trifluoroacetate ligands, which are often rapidly lost from the dirhodium core upon binding to the protein. researchgate.netrsc.org

The geometry of the dirhodium paddlewheel structure allows for two distinct modes of coordination with amino acid side chains: axial and equatorial. researchgate.netrsc.org

Axial Binding: This involves the coordination of a donor atom from an amino acid residue (e.g., a nitrogen from a histidine imidazole ring) to one of the two vacant axial positions, perpendicular to the Rh-Rh bond. researchgate.net This is the most commonly observed initial interaction. Studies on mixed-ligand complexes like cis-[Rh₂(OAc)₂(tfa)₂] show that they bind to the nitrogen atoms of histidine side chains in RNase A exclusively at the axial position. researchgate.net

Equatorial Binding: This is a more complex interaction where the dirhodium unit binds to the protein residue in the same plane as the bridging ligands. This often requires the displacement of one or more of the original carboxylate ligands. While less common for acetate or mixed acetate/trifluoroacetate complexes, the potential for equatorial binding increases with the lability and number of trifluoroacetate ligands. rsc.org For the complex [Rh₂(OAc)(tfa)₃], which contains three trifluoroacetate ligands, crystallographic data revealed that the dirhodium center can bind to histidine side chains at both axial and equatorial sites. rsc.org This dual binding capability distinguishes it from dirhodium tetraacetate and cis-[Rh₂(OAc)₂(tfa)₂], which primarily exhibit axial binding to proteins. rsc.org

This difference in reactivity highlights how tuning the equatorial ligands of the dirhodium core can alter the resulting protein adducts and their properties. rsc.org

| Dirhodium Complex | Primary Binding Site | Observed Binding Mode(s) | Ligand Lability | Reference |

|---|---|---|---|---|

| [Rh₂(OAc)₄] | Histidine | Axial | Acetate ligands can be retained | researchgate.net |

| cis-[Rh₂(OAc)₂(tfa)₂] | Histidine | Axial | Trifluoroacetate ligands rapidly lost | researchgate.netrsc.org |

| [Rh₂(OAc)(tfa)₃] | Histidine | Axial and Equatorial | Trifluoroacetate ligands rapidly lost | rsc.org |

Influence of Dirhodium(II) Trifluoroacetate Binding on Biomolecule Conformation and Stability

Despite the preservation of the global fold, these complexes can induce significant local or specific structural changes. A key finding is the ability of cis-[Rh₂(OAc)₂(tfa)₂] to promote the formation of helical structures when used to build dirhodium-peptide adducts. rsc.org This demonstrates that the interaction can enforce a specific secondary structure on a flexible peptide chain.

Furthermore, the dirhodium core can act as a cross-linking agent, inducing the formation of protein dimers. This was observed in studies with HEWL, where the dimetallic center bridged two protein molecules. Such cross-linking represents a significant alteration of the biomolecular assembly and stability.

Design Principles for Dirhodium(II) Complexes with Tuned Biomolecular Interactions

The development of dirhodium(II) complexes for specific applications, such as catalysis or as therapeutic agents, relies on the ability to tune their interactions with biomolecules. rsc.orgrsc.org Research has illuminated several key design principles:

Modulation of Equatorial Ligands: The nature of the bridging carboxylate ligands is the most critical factor influencing the reactivity and biological properties of the dirhodium core. rsc.orgresearchgate.net Replacing acetate ligands with electron-withdrawing trifluoroacetate ligands increases the Lewis acidity of the rhodium centers. nih.gov This enhances the affinity for axial donors and facilitates the displacement of the equatorial ligands, enabling different binding modes (e.g., equatorial binding to proteins) and increasing the rate of reaction with targets like DNA. nih.govrsc.org

Steric and Electronic Tuning: The design of novel chiral dirhodium catalysts has shown that tailoring the steric environment of the ligands can lead to catalysts with extraordinary selectivity. nih.gov Computational models and databases have been developed to map the steric and electronic properties of various ligand scaffolds, providing a tool to rationally select or design catalysts for specific functions. nih.gov

Control of Ligand Lability: The stability of the equatorial ligands upon interaction with a biomolecule is a crucial design parameter. The high lability of trifluoroacetate ligands means the dirhodium core is delivered to the biological target, but the original complex does not remain intact. researchgate.net In contrast, less labile ligands may be retained. researchgate.net This can be exploited to create different types of dirhodium/protein adducts with distinct catalytic or biological activities. rsc.org By systematically varying the number of trifluoroacetate groups, a fine-tuning of the complex's properties can be achieved. rsc.org

These principles demonstrate that dirhodium(II) complexes are highly tunable scaffolds, where strategic ligand design can direct their binding, reactivity, and influence on biomolecular systems. rsc.orgnih.gov

Advanced Materials and Catalyst Immobilization Strategies for Rhodium Ii 2,2,2 Trifluoroacetate

Heterogenization of Dirhodium(II) Trifluoroacetate (B77799) Catalysts onto Solid Supports

The immobilization of dirhodium(II) trifluoroacetate onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter. Various solid materials have been explored as supports, each offering unique properties to enhance catalyst performance and recyclability.

One prominent approach involves the use of mesoporous silica (B1680970), such as SBA-15, functionalized with specific linker molecules. For instance, dirhodium(II) trifluoroacetate can be anchored to amine- and carboxyl-bifunctionalized SBA-15. researchgate.netamazonaws.com This method leverages the covalent linkage between the dirhodium units and the functional groups on the silica surface, ensuring strong catalyst immobilization. researchgate.net The resulting heterogeneous catalysts have demonstrated good efficiency in reactions like the cyclopropanation of styrene (B11656) with ethyl diazoacetate. researchgate.netresearchwithrutgers.com Theoretical studies have been conducted to understand the mechanistic binding pathways of the dirhodium complex to linkers like n-butylamine and n-butyric acid, providing insights into the immobilization process. researchgate.net

Another strategy involves the synthesis of self-supported dirhodium(II) coordination polymers. researchgate.netresearchgate.net In this method, dirhodium(II) trifluoroacetate acts as an inorganic building block that is linked by organic molecules, such as benzene (B151609) 1,4-dicarboxylate, through ligand exchange. researchgate.net This results in sheet-like coordination polymers where the dirhodium paddlewheel structure and its inherent catalytic activity are maintained. researchgate.net These self-supported catalysts have shown high catalytic efficiency, comparable to their homogeneous counterparts, and offer the benefits of stability and reusability. researchgate.netchemrxiv.org

The table below summarizes different solid supports and their impact on the catalytic performance of immobilized dirhodium(II) trifluoroacetate.

| Solid Support | Functionalization | Key Features | Application Example |

| Mesoporous Silica (SBA-15) | Amine and Carboxyl groups | High surface area, tunable pore size, strong covalent linkage. | Cyclopropanation of styrene. researchgate.netresearchwithrutgers.com |

| Coordination Polymer | Benzene 1,4-dicarboxylate linker | Self-supported structure, maintained dirhodium core integrity. | Cyclopropanation between ethyl diazoacetate and styrene. researchgate.net |

Incorporation into Metal-Organic Frameworks (MOFs) and Other Porous Materials

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for catalyst immobilization due to their high surface area, tunable porosity, and well-defined active sites. The incorporation of dirhodium(II) units, derived from precursors like rhodium(II) trifluoroacetate, into MOF structures offers a powerful method for creating robust and recyclable heterogeneous catalysts.

One approach involves the use of dirhodium paddlewheel complexes as nodes within the MOF architecture. For example, dirhodium-based metal-organic cuboctahedra (RhMOPs) can be synthesized where the dirhodium units are linked by organic ligands. nih.gov These RhMOPs can then be further assembled into porous colloidal gels through coordination-driven polymerization with ditopic linkers. nih.gov The resulting materials possess both the catalytic activity of the dirhodium centers and the porous nature of the gel network, making them suitable for various catalytic applications. nih.gov

The functionalization of MOFs provides another avenue for catalyst incorporation. For instance, amine-functionalized zirconium-based MOFs have been synthesized and subsequently used to anchor metal complexes. aucegypt.edu While this specific example focuses on heavy metal removal, the principle can be extended to immobilize catalytic species like dirhodium(II) trifluoroacetate. The porous channels within protein crystals, such as bovine pancreatic ribonuclease A (RNase A), have also been utilized to fix dirhodium complexes. nih.gov The resulting cross-linked crystals can act as heterogeneous catalysts in aqueous media. nih.gov

The table below provides an overview of different porous materials used for the incorporation of dirhodium(II) trifluoroacetate.

| Porous Material | Incorporation Strategy | Key Characteristics | Potential Application |

| Metal-Organic Frameworks (MOFs) | Dirhodium paddlewheels as structural nodes. | High surface area, tunable porosity, well-defined active sites. | Heterogeneous catalysis. nih.gov |

| Protein Crystals (RNase A) | Fixation within porous solvent channels. | Biocompatible support, catalysis in aqueous media. | Olefin cyclopropanation, self-coupling of diazo compounds. nih.gov |

The development of these advanced porous materials paves the way for the design of highly efficient and stable dirhodium-based catalysts with enhanced performance and recyclability. google.comuchicago.edu

Development of Recyclable and Regenerable Catalytic Systems

The high cost of rhodium necessitates the development of catalytic systems that are not only efficient but also recyclable and regenerable. nih.gov Several strategies have been devised to facilitate the recovery and reuse of dirhodium(II) trifluoroacetate and its derivatives, thereby enhancing the economic and environmental sustainability of the catalytic processes. nih.govnih.gov

One effective approach is the heterogenization of the catalyst, as discussed in the previous sections. By immobilizing the dirhodium complex on a solid support or within a porous material, the catalyst can be easily separated from the reaction mixture by simple filtration. researchgate.netchemrxiv.org This allows for multiple reaction cycles with the same batch of catalyst. For instance, self-supported dirhodium(II) polymer-based heterogeneous catalysts have demonstrated good reusability in various carbene and nitrene transfer reactions. researchgate.netchemrxiv.org

Another innovative method is the "catalyst-in-bag" system, where a soluble dirhodium catalyst is encapsulated within a semi-permeable membrane, such as a commercial dialysis membrane. acs.orgnih.gov This technique allows the reactants and products to diffuse across the membrane while retaining the high-molecular-weight catalyst. acs.orgnih.gov This approach has been successfully applied to asymmetric cyclopropanation reactions, demonstrating high yields and enantioselectivities over multiple cycles with minimal rhodium leaching. nih.gov

The development of catalysts that precipitate at the end of the reaction is another promising strategy for recyclability. bnl.gov This can be achieved by designing catalysts that are soluble under reaction conditions but become insoluble upon completion of the reaction, allowing for easy recovery. bnl.gov Furthermore, fluorous biphasic catalysis, utilizing highly fluorinated dirhodium(II) complexes, enables catalyst separation by extraction into a fluorous solvent phase. nih.gov

The table below highlights various strategies for developing recyclable dirhodium(II) catalytic systems.

| Recycling Strategy | Description | Advantages |

| Heterogenization | Immobilization on solid supports (e.g., polymers, silica). researchgate.netchemrxiv.org | Simple separation by filtration, enhanced stability. |

| Catalyst-in-Bag | Encapsulation of a soluble catalyst in a semi-permeable membrane. acs.orgnih.gov | Recovers soluble catalysts, minimal metal leaching. |

| Precipitation | Catalyst designed to precipitate upon reaction completion. bnl.gov | Solvent-free separation, potentially high recovery rates. |

| Fluorous Biphasic Catalysis | Use of fluorinated catalysts for separation in a fluorous phase. nih.gov | Clean separation, potential for high catalyst purity after recycling. |

These diverse approaches underscore the significant progress made in creating sustainable catalytic processes based on dirhodium(II) complexes.